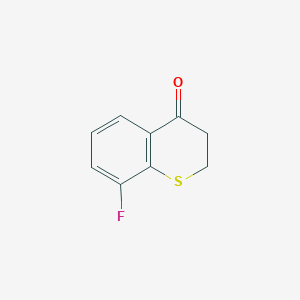
8-フルオロ-2,3-ジヒドロ-4H-チオクロメン-4-オン
説明
8-fluoro-2,3-dihydro-4H-thiochromen-4-one is a useful research compound. Its molecular formula is C9H7FOS and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-fluoro-2,3-dihydro-4H-thiochromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-fluoro-2,3-dihydro-4H-thiochromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品化学における特権的骨格
チオクロマン-4-オン誘導体は、クロモン(ベンゾピラン)との構造的関係から、医薬品化学における特権的骨格として認識されています。 これらの化合物は、有望な生物活性を示し、新しい治療薬の開発における研究の中心となっています .
抗がん研究 細胞毒性活性
チオクロマノン系チオセミカルバゾン、特にC-8位で置換されたもの、特に8-フルオロチオクロマン-4-オンについて、研究が行われています。 これらの化合物は、より高い細胞毒性を示し、抗がん剤としての可能性が評価されています .
抗リーシュマニア活性 アシルヒドラゾン誘導体化
チオクロマン-4-オン誘導体は、アシルヒドラゾンで修飾すると、抗リーシュマニア活性が大幅に高まりました。 これは、原虫寄生虫によって引き起こされるリーシュマニア症の治療における潜在的な用途を示唆しています .
生物活性
8-Fluoro-2,3-dihydro-4H-thiochromen-4-one, also known as 8-fluoro-thiochromanone, is a compound belonging to the thiochromenone family. Its unique structure, characterized by the presence of a fluorine atom and a sulfone group, imparts distinct chemical reactivity and biological activity. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
- Molecular Formula : C9H7FO3S
- CAS Number : 21243-20-9
- Molecular Weight : 216.21 g/mol
The compound's structure is significant for its biological interactions and potential therapeutic effects. The presence of the fluorine atom enhances its lipophilicity, which may influence its ability to penetrate biological membranes.
Research indicates that 8-fluoro-2,3-dihydro-4H-thiochromen-4-one interacts with several molecular targets, including:
- Receptor Modulation : It binds to various receptors such as androgen, estrogen, and serotonin receptors, modulating their activity.
- Reactive Oxygen Species (ROS) Regulation : It has been shown to increase ROS levels in certain cellular contexts, leading to apoptosis in target cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for parasite survival, making it a candidate for antiprotozoal therapies .
Antiparasitic Activity
Recent studies have highlighted the compound's effectiveness against parasites responsible for tropical diseases. For example:
- Leishmaniasis : In vitro studies demonstrated that 8-fluoro-2,3-dihydro-4H-thiochromen-4-one exhibited significant antileishmanial activity with an EC50 value below 10 μM . The mechanism involves disruption of mitochondrial function in parasites through increased ROS levels.
| Compound | EC50 (μM) | Activity Level |
|---|---|---|
| 8-Fluoro-2,3-dihydro-4H-thiochromen-4-one | <10 | High |
| Amphotericin B | <1 | High |
| Chloroquine | <5 | High |
Antioxidant and Anti-inflammatory Properties
The compound has shown potential antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular models. Additionally, it may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Study on Antileishmanial Activity
A study conducted by Khan et al. explored the antileishmanial properties of various thiochromenone derivatives including 8-fluoro-2,3-dihydro-4H-thiochromen-4-one. The researchers utilized flow cytometry to assess the viability of Leishmania-infected cells treated with the compound:
- Experimental Setup : Infected cells were treated with varying concentrations of the compound (200 μg/mL to 3.125 μg/mL) alongside standard drugs.
- Results : The treatment led to a significant reduction in parasite viability compared to controls.
Mechanistic Insights
The study also provided insights into the mechanistic action of the compound through molecular docking studies that revealed potential binding interactions with key amino acids in target enzymes .
特性
IUPAC Name |
8-fluoro-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FOS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPXAUNBZAYCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427928 | |
| Record name | 8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21243-12-9 | |
| Record name | 8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














